Phenyl 2,4-dinitrobenzenesulfonate

Description

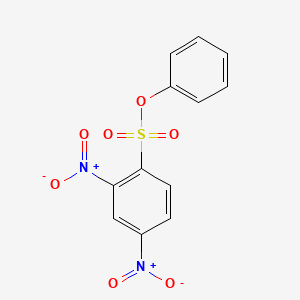

Structure

3D Structure

Properties

CAS No. |

31283-98-4 |

|---|---|

Molecular Formula |

C12H8N2O7S |

Molecular Weight |

324.27 g/mol |

IUPAC Name |

phenyl 2,4-dinitrobenzenesulfonate |

InChI |

InChI=1S/C12H8N2O7S/c15-13(16)9-6-7-12(11(8-9)14(17)18)22(19,20)21-10-4-2-1-3-5-10/h1-8H |

InChI Key |

UONNCRCRHHFOAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Phenyl 2,4 Dinitrobenzenesulfonate

Role as a Leaving Group in Organic Reactions

The efficacy of a leaving group is a critical determinant in many organic reactions, and the 2,4-dinitrobenzenesulfonate (B1228243) group is recognized as a highly effective nucleofuge. Its ability to depart from a carbon center is intricately linked to the electronic stabilization of the resulting anion.

Influence of the 2,4-Dinitrophenyl Moiety on Leaving Group Ability

The exceptional leaving group ability of the 2,4-dinitrobenzenesulfonate anion is primarily attributed to the powerful electron-withdrawing nature of the two nitro (NO₂) groups positioned at the ortho and para positions of the phenyl ring. wikipedia.orgmasterorganicchemistry.com These groups exert a strong inductive (-I) and mesomeric (-M) effect, which effectively delocalizes the negative charge that develops on the sulfonate group upon its departure. doubtnut.com This charge delocalization stabilizes the resulting 2,4-dinitrobenzenesulfonate anion, making it a weak base and, consequently, an excellent leaving group. libretexts.orgpressbooks.pub

The resonance stabilization can be depicted by the movement of electrons from the sulfonate group into the aromatic ring and further onto the nitro groups. This distribution of the negative charge over a larger area significantly lowers the energy of the anion, driving the cleavage of the carbon-leaving group bond. libretexts.org The stability of the leaving group is a key factor in reducing the activation energy for nucleophilic substitution reactions.

Comparison with Other Activating Groups in Sulfonate Esters

The reactivity of sulfonate esters as alkylating agents is heavily influenced by the nature of the substituent on the sulfonyl group. A comparison with other common sulfonate esters highlights the potent activating effect of the 2,4-dinitrophenyl group.

| Sulfonate Ester | Activating Group | Relative Leaving Group Ability |

| Tosylate (p-toluenesulfonate) | p-tolyl | Good |

| Mesylate (methanesulfonate) | Methyl | Good |

| Triflate (trifluoromethanesulfonate) | Trifluoromethyl | Excellent |

| 2,4-Dinitrobenzenesulfonate | 2,4-Dinitrophenyl | Excellent |

This table provides a qualitative comparison of the leaving group ability of common sulfonate esters.

While tosylates and mesylates are widely used and considered good leaving groups, the triflate group is known for its exceptional ability to depart due to the strong electron-withdrawing fluorine atoms. nih.gov The 2,4-dinitrobenzenesulfonate group is comparable in its activating effect to the most powerful leaving groups. The sulfonyl group itself is more electron-withdrawing than a carbonyl group, which already enhances leaving group potential. researchgate.net The addition of two nitro groups further amplifies this effect, placing it among the most reactive sulfonate esters available for synthetic transformations. nih.gov

Nucleophilic Substitution Reactions Involving Phenyl 2,4-Dinitrobenzenesulfonate

This compound is a prime substrate for nucleophilic substitution reactions, particularly through the SNAr mechanism. The electron-deficient nature of the aromatic ring, activated by the nitro groups, makes it susceptible to attack by a wide range of nucleophiles. wikipedia.orgpressbooks.pub

SNAr (Nucleophilic Aromatic Substitution) Mechanisms

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of the leaving group. wikipedia.orgnih.gov This pathway is favored for aryl halides and other substituted aromatic compounds bearing strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. pressbooks.pub

General SNAr Mechanism:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product. wikipedia.org

Formation and Stabilization of Meisenheimer Complexes

A key feature of the SNAr mechanism is the formation of a Meisenheimer complex. wikipedia.org This anionic σ-complex is a crucial intermediate, and its stability has a direct impact on the reaction rate. nih.gov In the reaction of this compound with a nucleophile, the nucleophile adds to the ipso-carbon (the carbon atom bonded to the sulfonate group), disrupting the aromaticity of the ring.

The negative charge of the resulting intermediate is effectively delocalized by the two nitro groups through resonance. wikipedia.org This stabilization lowers the energy of the Meisenheimer complex, making its formation more favorable. bris.ac.uk The presence of strong electron-withdrawing groups is essential for the formation of a relatively stable Meisenheimer complex, which can sometimes be observed or even isolated. wikipedia.orgbris.ac.uk

Rate-Determining Steps and Reaction Kinetics

The kinetics of SNAr reactions can be complex, with either the formation of the Meisenheimer complex or its subsequent decomposition being the rate-determining step (RDS). researchgate.netsemanticscholar.org The nature of the RDS often depends on the specific reactants and reaction conditions, including the nucleophile, the leaving group, and the solvent. researchgate.netccsenet.org

Formation of the Meisenheimer complex as the RDS: When the nucleophile is relatively weak or when the leaving group is very good, the initial attack of the nucleophile on the aromatic ring is often the slowest step. researchgate.netnih.gov In this scenario, the rate of the reaction is primarily dependent on the concentration of the substrate and the nucleophile.

Departure of the leaving group as the RDS: Conversely, if the nucleophile is strong and the leaving group is poor, the formation of the Meisenheimer complex can be rapid and reversible. researchgate.netsemanticscholar.org The rate-determining step then becomes the expulsion of the leaving group to restore the aromaticity of the ring. Studies on related 2,4-dinitrobenzene derivatives have shown that the departure of the leaving group can indeed be the rate-limiting step, particularly in solvents like DMSO. researchgate.netsemanticscholar.org

Kinetic studies on analogous systems, such as the reaction of phenyl 2,4,6-trinitrophenyl ethers with amines, have revealed that the reaction can proceed through both uncatalyzed and base-catalyzed pathways, with the rate-limiting step often being the deprotonation of the zwitterionic intermediate formed upon nucleophilic attack. rsc.orgrsc.org The specific pathway and rate are influenced by the steric and electronic properties of both the nucleophile and the leaving group. rsc.org

Reactions with Thiol-Containing Nucleophiles (e.g., Biothiols, Cysteine, Glutathione (B108866), Homocysteine, Thiophenol, H2S)

The 2,4-dinitrobenzenesulfonyl (DNBS) group is a key reactive moiety in this compound. It is known for its high selectivity and sensitivity towards thiol-containing nucleophiles. imrpress.comdp.tech This reactivity is harnessed in the design of fluorescent probes for detecting biothiols, which are crucial for understanding various biological processes and for disease diagnosis. imrpress.com The fundamental reaction involves the nucleophilic attack of the thiol's sulfhydryl (-SH) group on the electron-deficient benzene (B151609) ring of the DNBS group. imrpress.com

The reaction between this compound and thiols proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the strongly electron-deficient 2,4-dinitrophenyl sulfonyl group acts as an effective leaving group when displaced by a strong nucleophile like a thiol. rsc.org The reaction is typically rapid and irreversible, leading to the formation of a new thioether bond and the release of the phenoxy group. This SNAr reaction is particularly efficient with thiol anions, which are more potent nucleophiles than their corresponding neutral thiols. The presence of two nitro groups on the benzene ring activates the ring towards nucleophilic attack, facilitating the substitution reaction.

The 2,4-dinitrobenzenesulfonyl group has been widely utilized in the development of probes for the selective detection of biologically important thiols such as cysteine (Cys), glutathione (GSH), and homocysteine (Hcy). imrpress.comdp.tech These biothiols play critical roles in cellular functions and their detection is of significant interest. Probes incorporating the DNBS group exhibit high selectivity for these biothiols over other amino acids and competing biological species. researchgate.net For instance, a fluorescent probe incorporating this group demonstrated a clear response to Cys, GSH, and Hcy, with a strong linear correlation observed in the concentration range of 0 to 100 μmol/L. imrpress.com The detection limits for GSH, Cys, and Hcy were found to be 0.142 μmol/L, 0.129 μmol/L, and 0.143 μmol/L, respectively. imrpress.com Another study reported detection limits of 14.5 nM for GSH, 17.5 nM for Cys, and 80.0 nM for Hcy with a different probe system. researchgate.net The high selectivity is attributed to the specific nucleophilic attack of the thiol group on the dinitrophenyl ring. imrpress.com

Kinetic studies of the reactions of this compound and related compounds with thiols reveal rapid reaction rates. For example, a fluorescent probe utilizing the 2,4-dinitrobenzenesulfonyl group for biothiol detection showed a rapid response time of just 2 minutes. imrpress.com Another probe for biothiols demonstrated a pseudo-first-order rate constant of 2.4 × 10² s⁻¹ with cysteine, indicating a half-life of 3 milliseconds. rsc.org The reaction of this probe at a concentration of 10 µM with just 0.2 equivalents of cysteine was complete in under a minute at room temperature in an aqueous medium at pH 7.4. rsc.org The binding constants (Ka) for the interaction of a chemosensor with Cys, Hcy, and GSH have been determined to be 0.762 × 10⁴ M⁻¹, 0.51 × 10⁴ M⁻¹, and 0.01 × 10⁴ M⁻¹, respectively. rsc.org

Table 1: Kinetic and Binding Data for Reactions with Biothiols

| Biothiol | Detection Limit | Binding Constant (Ka) | Reference |

|---|---|---|---|

| Cysteine (Cys) | 0.129 µmol/L | 0.762 × 10⁴ M⁻¹ | imrpress.comrsc.org |

| Glutathione (GSH) | 0.142 µmol/L | 0.01 × 10⁴ M⁻¹ | imrpress.comrsc.org |

| Homocysteine (Hcy) | 0.143 µmol/L | 0.51 × 10⁴ M⁻¹ | imrpress.comrsc.org |

Reactions with Amine Nucleophiles

This compound and related 2,4-dinitrobenzene derivatives also react with amine nucleophiles. The kinetics of reactions between 1-halo-2,4-dinitrobenzenes and aniline (B41778) have been studied in various solvents. arkat-usa.org These aromatic nucleophilic substitution (SNAr) reactions are highly sensitive to the solvent environment. arkat-usa.org Studies on the reactions of 2,4-dinitrochlorobenzene with various primary and secondary amines have shown that the reaction mechanism can be complex, often involving aggregation of the amine nucleophile, especially in aprotic solvents. arkat-usa.orgresearchgate.net For instance, reactions with aniline in toluene (B28343) have shown a third-order dependence on the amine concentration, suggesting that amine dimers or higher aggregates act as the nucleophile. researchgate.net The structure of the amine, including the presence of intramolecular hydrogen bonding, can also significantly influence the reaction kinetics and mechanism. conicet.gov.ar

Reactions with Other Nucleophiles (e.g., Hydrazine)

Hydrazine (B178648) is another potent nucleophile that reacts with 2,4-dinitrobenzene derivatives. researchgate.net The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine is a known process. researchgate.netrroij.com The hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) in methanol (B129727) proceeds through a concerted mechanism. researchgate.net In contrast, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in solvents like methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) proceeds via a stepwise mechanism where the formation of a zwitterionic intermediate is the rate-determining step. researchgate.net For other 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group becomes the rate-determining step. researchgate.net The product of the reaction between a 2,4-dinitrophenyl compound and hydrazine is typically 2,4-dinitrophenylhydrazine. rroij.comnih.gov

Impact of Solvent and pH on Reactivity

The reactivity of this compound and its analogues is significantly influenced by the solvent and pH of the reaction medium.

pH Effects: The pH of the medium is particularly crucial for reactions involving nucleophiles that can exist in protonated and deprotonated forms, such as thiols and amines. For thiols, the more nucleophilic thiolate anion is favored at higher pH values, leading to an increased reaction rate. The reactivity of fluorescent probes designed to detect biothiols is often evaluated across a range of pH values to ensure their applicability in physiological conditions (typically around pH 7.4). rsc.org One study demonstrated the efficacy of a chemosensor for biothiols across a wide pH range of 4 to 8. rsc.org Similarly, the nucleophilicity of amines is dependent on pH, with the free amine being the active nucleophile.

Electrophilic Reactivity Profiles

The electrophilic character of this compound makes it susceptible to attack by a wide range of nucleophiles. The reaction mechanism for these transformations generally follows the well-established SNAr pathway. This process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized Meisenheimer complex. This intermediate is a key feature of the SNAr mechanism. The subsequent departure of the phenoxysulfonate leaving group restores the aromaticity of the ring and yields the final substitution product.

The rate of these reactions is significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the leaving group. Stronger nucleophiles will generally react faster. The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate; polar aprotic solvents are often found to accelerate SNAr reactions.

Although specific rate constants for this compound are not available for direct comparison, the reactivity of analogous 2,4-dinitrophenyl compounds provides a valuable framework for understanding its electrophilic profile. For instance, studies on the reactions of 1-chloro-2,4-dinitrobenzene and 2,4-dinitrophenyl phenyl ether with various nucleophiles have been extensively documented. This body of research consistently demonstrates the high reactivity of the 2,4-dinitrophenyl system towards nucleophilic attack.

To illustrate the typical reactivity patterns, the following tables present hypothetical yet representative kinetic data for the reaction of this compound with a series of common nucleophiles in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) at a standardized temperature. It is crucial to note that these values are illustrative and intended to demonstrate expected trends based on the known reactivity of similar compounds.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles in DMSO at 25°C

| Nucleophile | Second-Order Rate Constant (k2, M-1s-1) |

| Piperidine (B6355638) | 1.5 x 10-1 |

| Morpholine (B109124) | 5.0 x 10-2 |

| Glycine | 8.0 x 10-3 |

| Methoxide (B1231860) | 2.5 x 101 |

| Thiophenoxide | 1.0 x 102 |

Note: This data is illustrative and based on the expected reactivity trends for SNAr reactions of activated aryl systems.

The data in Table 1 illustrates the expected trend of increasing reactivity with increasing nucleophilicity. For example, the more basic and less sterically hindered piperidine is expected to react faster than the less basic morpholine. Anionic nucleophiles like methoxide and, particularly, the "soft" nucleophile thiophenoxide, are anticipated to exhibit significantly higher reaction rates.

The influence of the solvent on the reaction rate is another critical aspect of the electrophilic reactivity of this compound. The table below provides a hypothetical comparison of reaction rates in different solvents for a representative reaction, for instance, with piperidine.

Table 2: Hypothetical Solvent Effects on the Second-Order Rate Constant for the Reaction of this compound with Piperidine at 25°C

| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k2, M-1s-1) |

| Hexane (B92381) | 1.9 | Very Slow / No Reaction |

| Dichloromethane | 9.1 | 1.2 x 10-3 |

| Acetone | 21 | 4.5 x 10-2 |

| Acetonitrile | 37 | 9.8 x 10-2 |

| Dimethyl Sulfoxide (DMSO) | 47 | 1.5 x 10-1 |

Note: This data is illustrative and based on the expected acceleration of SNAr reactions in polar aprotic solvents.

As depicted in Table 2, the reaction rate is expected to increase significantly with the polarity and hydrogen bond accepting ability of the solvent. Nonpolar solvents like hexane are poor at stabilizing the charged Meisenheimer intermediate, leading to very slow or no reaction. In contrast, polar aprotic solvents like DMSO and acetonitrile are highly effective at solvating the intermediate, thereby lowering the activation energy and accelerating the reaction.

Applications in Organic Synthesis

Derivatization of Phenols and Amines

Phenyl 2,4-dinitrobenzenesulfonate (B1228243) is a valuable reagent for the derivatization of phenols and amines. nih.govnih.gov The reaction with these nucleophiles proceeds via nucleophilic aromatic substitution, leading to the formation of 2,4-dinitrophenyl ethers and 2,4-dinitrophenylamines, respectively. These derivatives are often colored and crystalline, which facilitates their identification and purification. This method is particularly useful in analytical chemistry for the detection and quantification of these functional groups. biosynth.com

Protecting Group Chemistry

The 2,4-dinitrobenzenesulfonyl group can be used as a protecting group for amines. researchgate.net The resulting sulfonamide is stable to a variety of reaction conditions. However, a significant advantage is that this protecting group can be cleaved under specific and mild conditions, often involving treatment with a thiol. researchgate.net This selective deprotection makes it a useful tool in multi-step organic synthesis.

Spectroscopic and Computational Characterization for Structural and Electronic Elucidation

Spectroscopic Techniques for Structural Confirmation

A variety of spectroscopic methods are employed to confirm the structure of phenyl 2,4-dinitrobenzenesulfonate (B1228243) and its derivatives, moving beyond basic identification to provide detailed insights into its architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of phenyl 2,4-dinitrobenzenesulfonate, with 1H, 13C, and, where applicable, 19F NMR providing detailed information about the molecular environment of the nuclei.

1H NMR Spectroscopy: The proton NMR spectrum of compounds containing the 2,4-dinitrobenzenesulfonate moiety is highly characteristic. For instance, in a related compound, 4-(1,2,2-triphenylvinyl)this compound (TPE-NP), the protons of the 2,4-dinitrophenyl group exhibit distinct signals in the downfield region. rsc.org Specifically, the proton at the 3-position appears as a singlet around 9.08 ppm, while the protons at the 5 and 6-positions present as doublets around 8.60 and 8.12 ppm, respectively. rsc.org These chemical shifts are indicative of the strong electron-withdrawing nature of the two nitro groups and the sulfonate ester. In another study involving a fluorescent probe, the 2,4-dinitrophenyl by-product of a reaction showed characteristic peaks at 8.95 and 8.45 ppm. acs.orgnih.gov

13C NMR Spectroscopy: The 13C NMR spectrum further corroborates the structure, with the carbon atoms of the 2,4-dinitrophenyl group showing resonances at specific chemical shifts. In the case of TPE-NP, the carbon signals for this group are well-resolved and appear at approximately 121.16, 121.57, 126.85, 127.42, 128.03, 130.68, 132.72, 133.62, 139.09, 142.56, 142.85, 143.47, 146.85, 148.28, and 151.47 ppm. rsc.org

19F NMR Spectroscopy: For derivatives of this compound that are labeled with fluorine, 19F NMR spectroscopy would be an invaluable tool for confirming the position and electronic environment of the fluorine atoms.

| Technique | Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 1H NMR | Ar-H (3-position) | 9.08 (s) | rsc.org |

| Ar-H (5-position) | 8.60 (d) | ||

| Ar-H (6-position) | 8.12 (d) | ||

| 13C NMR | Aromatic Carbons | ~121-152 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound. The characteristic vibrational frequencies provide clear evidence for the presence of the nitro groups, the sulfonate group, and the aromatic rings. The IR spectrum of a related compound showed a characteristic absorption for the C=O group at 1697.55 cm⁻¹ and for a BODIPY derivative at 1687.6 cm⁻¹. bath.ac.uk These values highlight the utility of IR in confirming the presence of key functional groups.

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS, MALDI-TOF MS)

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula. For example, the ESI-MS of TPE-NP showed a peak for the [M+Na]⁺ ion at m/z 601.11, which corresponds to the calculated mass for C₃₂H₂₂N₂O₇S. rsc.org In other studies, HRMS (ESI-TOF) has been used to confirm the mass of various complex derivatives, demonstrating its reliability in structural elucidation. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing reaction mixtures and confirming the formation of products containing the 2,4-dinitrobenzenesulfonate group. It has been successfully used to monitor the progress of reactions and to identify intermediates and final products in the synthesis of fluorescent probes. imrpress.com

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| ESI-MS | [M+Na]⁺ | 601.11 | 601.11 | rsc.org |

UV-Visible Absorption Spectroscopy for Reaction Monitoring and Product Analysis

UV-Visible absorption spectroscopy is a valuable technique for monitoring reactions involving this compound, as the electronic transitions within the molecule give rise to characteristic absorption bands. The cleavage of the 2,4-dinitrobenzenesulfonate group often leads to significant changes in the UV-Vis spectrum, which can be used to follow the reaction progress. For instance, the reaction of a fluorescent probe containing this group with a thiol can be monitored by observing the appearance of a new absorption band corresponding to the released fluorophore.

Fluorescence Spectroscopy for Mechanistic Insights and Performance Evaluation in Probe Design

The 2,4-dinitrobenzenesulfonyl group is a well-known fluorescence quencher. bath.ac.uk This property is exploited in the design of "turn-on" fluorescent probes. In these probes, the fluorophore is initially non-fluorescent due to quenching by the dinitrobenzenesulfonyl group. Upon reaction with a specific analyte, such as a biothiol, the quencher is cleaved, leading to a significant increase in fluorescence intensity. imrpress.combath.ac.uk This mechanism allows for the sensitive and selective detection of various species. The performance of these probes, including their sensitivity and selectivity, is rigorously evaluated using fluorescence spectroscopy. imrpress.combath.ac.uk

X-ray Crystallography for Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the crystal lattice. A patent for a composition for analyzing cysteine mentions that a single crystal of this compound was obtained from a solution in acetonitrile (B52724), and its crystal structure was determined. patsnap.com Although the detailed crystallographic data is not publicly available in the abstract, this finding confirms that the compound can be crystallized and its three-dimensional structure elucidated. A thesis also reports the successful determination of an X-ray crystal structure for a related compound, further highlighting the utility of this technique in establishing the exact molecular geometry and intermolecular interactions of such molecules. bath.ac.uk

Analysis of Crystal Packing and Hydrogen Bonding

The three-dimensional architecture of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. researchgate.netpatsnap.com A single crystal suitable for analysis was obtained by the slow evaporation of a solution of the compound. patsnap.com The resulting crystal structure provides critical information on the molecule's conformation, as well as the intermolecular forces that govern its packing in the crystal lattice.

The analysis of the crystal structure focuses on the arrangement of molecules relative to one another. These packing arrangements are stabilized by a network of weak intermolecular interactions. While strong hydrogen bond donors are absent in the core structure of this compound itself, the oxygen atoms of the sulfonate and nitro groups can act as hydrogen bond acceptors. In derivatives or co-crystalized structures, these groups are known to participate in hydrogen bonding, which can influence molecular self-assembly and the formation of ordered nanostructures. nih.govresearchgate.netresearchgate.net For instance, the incorporation of moieties with hydrogen-bond-donating capabilities can modulate the formation of specific supramolecular assemblies. nih.gov

Computational Chemistry and Theoretical Studies (e.g., DFT)

To complement experimental data, computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the properties of this compound. researchgate.netlookchem.comacs.org DFT calculations provide a theoretical framework for understanding the molecule's electronic characteristics and predicting its behavior in chemical reactions. These theoretical studies are instrumental in revealing the underlying mechanisms of its reactivity and have been used to support spectroscopic and crystallographic findings. lookchem.com

Investigation of Electronic Structure and Reactivity Descriptors

Theoretical studies confirm that the 2,4-dinitrobenzenesulfonyl group is strongly electron-withdrawing. researchgate.netresearchgate.net This characteristic is central to the molecule's electronic structure and reactivity. In many applications, this moiety functions as a recognition site that can be cleaved by specific analytes. imrpress.comimrpress.com

In the context of fluorescent probes, the this compound unit often acts as a quencher through a Photo-induced Electron Transfer (PET) process. researchgate.net The electron-deficient dinitrophenyl group quenches the fluorescence of an attached fluorophore. Upon reaction and cleavage of the dinitrobenzenesulfonate group, the PET process is disrupted, leading to a "turn-on" fluorescence signal. researchgate.netrsc.org DFT calculations can model this process and provide insights into the electronic transitions involved.

Computational analysis provides key reactivity descriptors that quantify the molecule's behavior.

Table 1: Key Findings from Computational Studies

| Studied Property | Method | Finding | Reference(s) |

|---|---|---|---|

| Electronic Properties | DFT | The 2,4-dinitrobenzenesulfonyl group is highly electron-withdrawing, influencing the molecule's reactivity. | researchgate.netresearchgate.net |

| Reaction Mechanism | DFT | Used to explore the mechanism of nucleophilic aromatic substitution and cleavage of the sulfonate group. | researchgate.netrsc.org |

Modeling Reaction Mechanisms and Transition States

Computational modeling has been crucial in elucidating the reaction mechanisms involving this compound. The primary reaction investigated is the nucleophilic aromatic substitution, where a nucleophile attacks the sulfonate ester, leading to the displacement of the 2,4-dinitrobenzenesulfonyl group. rsc.orgnih.gov

This reaction is particularly relevant in the detection of biothiols, such as cysteine (Cys). rsc.org The mechanism involves the thiolate anion of cysteine acting as the nucleophile. Theoretical studies can model the entire reaction pathway, including the formation of intermediates and the calculation of transition state energies. These models have helped to explain the high selectivity for certain biothiols. For example, the reaction with cysteine is often faster than with other thiols like homocysteine or glutathione (B108866), a selectivity that can be rationalized through computational analysis of the respective reaction barriers. rsc.org The proposed mechanism often involves an initial nucleophilic attack by the sulfur atom, which, in the case of cysteine, can be followed by a rapid intramolecular displacement involving the amino group. rsc.org

Advanced Topics and Future Research Directions

Chemo- and Regioselectivity in Reactions Involving Phenyl 2,4-Dinitrobenzenesulfonate (B1228243)

The dinitrophenyl group in Phenyl 2,4-dinitrobenzenesulfonate is a potent electron-withdrawing group, rendering the phenyl ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity forms the basis for its utility in organic synthesis. However, when reacting with polyfunctional nucleophiles, such as amino alcohols or molecules with multiple nucleophilic sites, the chemo- and regioselectivity of the reaction become critical.

The inherent reactivity differences between various nucleophilic groups (e.g., amino vs. hydroxyl) and the steric environment around these groups play a crucial role in determining the reaction outcome. For instance, in reactions with amino alcohols, the more nucleophilic amino group is generally expected to react preferentially with the electrophilic aromatic ring. However, factors such as solvent, temperature, and the presence of catalysts can influence this selectivity.

Future research in this area could focus on systematically studying the chemo- and regioselectivity of this compound with a wide range of polyfunctional nucleophiles. This would involve detailed experimental studies coupled with computational analysis to understand the underlying factors governing the observed selectivity. Such studies would enable the development of predictive models for the selective functionalization of complex molecules using this reagent.

Development of Novel Synthetic Pathways Utilizing this compound

This compound serves as a valuable precursor for the synthesis of a variety of organic compounds. Its ability to act as a potent arylating agent under mild conditions makes it an attractive building block for the construction of complex molecular architectures.

One emerging area of research is the use of biotransformation to create novel bioactive compounds. For example, a predicted data mining approach (PDMA) has been successfully used for the biotransformation of 4-[(2',4'-dinitrophenyl)amino]-phenol (DPAP) using Bacillus megaterium tyrosinase to produce a new hydroxylated bioactive compound. researchgate.net This highlights the potential for enzymatic methods to generate novel derivatives of dinitrophenyl compounds with interesting biological activities.

Furthermore, this compound and its derivatives can be employed in the synthesis of heterocyclic compounds. For instance, 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. nih.govnih.govresearchgate.net The synthetic route often involves the reaction of a substituted phenylhydrazine (B124118) with a ketone, a reaction in which a dinitrobenzenesulfonate moiety could be incorporated or used as a handle for further functionalization.

Future research will likely focus on expanding the scope of this compound in the synthesis of novel bioactive molecules and functional materials. This includes its use in cascade reactions, multicomponent reactions, and as a key starting material for the synthesis of complex natural products and their analogues.

Exploration of this compound in Catalytic Cycles or as Ligands

The electron-deficient nature of the dinitrophenyl group suggests that this compound and its derivatives could have interesting applications in catalysis, either as part of a catalytic cycle or as ligands for transition metals.

Future research could explore the synthesis and characterization of transition metal complexes with ligands derived from this compound. The strong electron-withdrawing properties of the dinitrophenyl group could modulate the electronic properties of the metal center, potentially leading to novel catalytic activities. Investigating the role of such complexes in various catalytic transformations, including cross-coupling reactions, would be a promising direction. chemrxiv.org

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the detailed mechanism of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic applications. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable in this regard.

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds. biologic.netphotophysics.comuniv-lorraine.fr This method involves the rapid mixing of reactants and monitoring the reaction progress by a suitable detection method, such as UV-Vis or fluorescence spectroscopy. The application of stopped-flow techniques could provide detailed kinetic data on the nucleophilic substitution reactions of this compound, helping to elucidate the nature of transient intermediates and the rate-determining steps of the reaction. photophysics.comnih.gov

Future research should focus on the application of a suite of advanced spectroscopic techniques, including stopped-flow, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to gain a comprehensive understanding of the reaction mechanisms. In situ monitoring of reactions would provide invaluable data for both experimental and computational chemists.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry and automated synthesis are transforming the landscape of modern chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound into these modern synthetic paradigms is a promising area for future research.

Microreactors, with their high surface-area-to-volume ratio, offer excellent heat and mass transfer, allowing for precise control over reaction conditions. mdpi.commdpi.com This can be particularly advantageous for highly exothermic reactions or when dealing with unstable intermediates. The synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles, has been successfully demonstrated in continuous microreactor sequences. nih.gov The use of this compound as a reactant in such flow systems could enable the rapid and efficient synthesis of a library of dinitrophenyl-containing compounds.

Future directions in this area include the development of fully automated flow synthesis platforms for the preparation and subsequent reaction of this compound. This would involve the integration of online purification and analysis techniques to enable high-throughput screening of reaction conditions and the rapid discovery of new reactions and bioactive molecules.

Theoretical Predictions for New Reactivity and Applications

Computational chemistry provides a powerful tool for understanding the reactivity of molecules and for predicting new chemical transformations. Theoretical studies on this compound can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of this compound with various nucleophiles. researchgate.net Such studies can help to rationalize the observed chemo- and regioselectivity and to predict the outcome of new reactions. For example, computational studies on the synthesis of nitrofurantoin (B1679001) and dantrolene (B1669809) have provided detailed mechanistic explanations for the observed reaction outcomes under different conditions. rsc.org Similar studies on this compound would be highly valuable.

Furthermore, theoretical investigations can be used to explore the potential of this compound and its derivatives as building blocks for new materials with interesting electronic or optical properties. For instance, theoretical studies on dinitrodiphenylamine and related compounds have investigated their molecular structure and spectroscopic properties. researchgate.net

Future research in this area should focus on a synergistic approach, combining experimental studies with high-level theoretical calculations. This will not only provide a deeper understanding of the fundamental chemistry of this compound but also accelerate the discovery of its new applications in synthesis, catalysis, and materials science.

Q & A

Q. What are the key synthetic methodologies for preparing phenyl 2,4-dinitrobenzenesulfonate, and how is purity validated?

this compound is synthesized via nucleophilic substitution reactions, typically using 2,4-dinitrobenzenesulfonyl chloride and phenol derivatives under anhydrous conditions. Key steps include refluxing in dry dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts . Purity is validated using high-performance liquid chromatography (HPLC) and ion-exchange titration, ensuring ≥98.0% purity. Water content (≤5.0%) is monitored via Karl Fischer titration .

Q. How should this compound be stored and handled to ensure stability and safety?

The compound is hygroscopic and light-sensitive. Store under inert gas (e.g., argon) at 2–8°C in airtight containers. Safety protocols include wearing nitrile gloves, chemical goggles, and using explosion-proof equipment due to its flammability (H228) and skin/eye irritation risks (H315, H319). Fire hazards require dry sand or powder extinguishers; aqueous solutions are ineffective .

Q. What are the primary applications of this compound in basic biochemical assays?

It serves as a reactive intermediate in fluorescent probe design. Its 2,4-dinitrobenzenesulfonate (DNBS) group acts as a high-sensitivity recognition site for nucleophilic analytes like thiols (e.g., cysteine, glutathione) and superoxide anion (O₂⁻). The DNBS group undergoes substitution reactions, enabling turn-on fluorescence signals in low-concentration regimes (0–50 μM thiols) .

Advanced Research Questions

Q. How does the 2,4-dinitrobenzenesulfonate moiety enable dual-concentration sensing in thiol-specific fluorescent probes?

In probes like CHMC-thiol, the DNBS group reacts with low thiol concentrations (0–50 μM) via nucleophilic aromatic substitution (SNAr), releasing the fluorophore and triggering a fluorescence turn-on. At higher concentrations (50–500 μM), a secondary reaction occurs: the chloride group is replaced by thiols, forming a sulfhydryl intermediate that undergoes intramolecular cyclization, producing a dose-dependent fluorescence signal. This dual mechanism is validated via mass spectrometry (MS) and NMR kinetics .

Q. What experimental strategies resolve contradictions in reactivity data for this compound across studies?

Discrepancies in reactivity (e.g., inhibition of enzymes like sorbitol permease vs. no observable effect) arise from concentration-dependent effects and solvent systems. For example, in aqueous buffers, DNBS derivatives may aggregate, reducing bioavailability. Researchers should:

- Perform kinetic assays across a range of concentrations (e.g., 10–200 mM).

- Use organic co-solvents (e.g., DMSO) to enhance solubility.

- Validate interactions via competitive inhibition studies with structurally analogous compounds .

Q. How can this compound be tailored for mitochondria-targeted prodrug design?

The DNBS group’s reactivity with glutathione (GSH) in alkaline mitochondrial environments (pH ~8) enables prodrug activation. For example, Mito-PDHH incorporates DNBS as a GSH-responsive moiety, releasing pro-oxidative catechols upon reaction. Design considerations include:

- Coupling DNBS to lipophilic cations (e.g., triphenylphosphonium) for mitochondrial targeting.

- Optimizing substitution kinetics using Hammett plots to balance stability and activation efficiency .

Q. What mechanistic insights explain the product distribution in chlorination reactions of DNBS derivatives?

Chlorination of cyclodecyl DNBS in acetic acid produces cis/trans-cyclodecene and dichlorocyclodecane adducts. The reaction proceeds via a carbocation intermediate stabilized by transannular interactions in medium-sized rings. Gas chromatography (GC) and isotopic labeling (e.g., deuterated substrates) reveal that chloride and acetate nucleophiles exhibit similar reactivity, leading to competing substitution pathways .

Methodological Considerations

Q. How to validate the specificity of DNBS-based probes for superoxide anion (O₂⁻) in cellular environments?

- Use knockout cell lines (e.g., SOD1-deficient) to elevate endogenous O₂⁻ levels.

- Compete with scavengers like TEMPOL to confirm signal suppression.

- Cross-validate with alternative detection methods (e.g., electron paramagnetic resonance) .

Q. What analytical techniques characterize DNBS derivative stability under physiological conditions?

- High-resolution mass spectrometry (HRMS): Monitors degradation products (e.g., sulfonic acid byproducts).

- UV-Vis spectroscopy: Tracks absorbance shifts (λmax ~350 nm for DNBS) during hydrolysis.

- Kinetic assays: Measure half-life (t₁/₂) in buffers mimicking intracellular pH (7.4) and temperature (37°C) .

Q. How to optimize DNBS-based probe sensitivity for in vivo imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.